Phenylsodium: A Comprehensive Technical Guide
Phenylsodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylsodium (C₆H₅Na) is a highly reactive organosodium compound that serves as a potent base and nucleophile in organic synthesis. First isolated in 1903, it is the sodium analog of the more commonly used Grignard reagent, phenylmagnesium bromide.[1] This document provides an in-depth overview of the chemical and physical properties of phenylsodium, detailed experimental protocols for its synthesis and handling, and a discussion of its applications in chemical reactions, particularly in the context of drug development.
Core Properties
Phenylsodium is a yellowish-white amorphous powder that is highly reactive and pyrophoric in air.[1] It is insoluble in hydrocarbons and reacts violently with water and ether.[1] Due to its high reactivity, it is typically prepared in situ for immediate use in a reaction.
Physicochemical Data
A summary of the key physicochemical properties of phenylsodium is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1623-99-0 | [2][3][4] |
| Molecular Formula | C₆H₅Na | [2][3] |
| Molecular Weight | 100.09 g/mol | [2][5] |
| Appearance | Yellowish-white powder | [1] |
| Melting Point | 105 °C (decomposes) | [2] |
| Solubility | Reacts with water and ether; Insoluble in hydrocarbons | [1] |
| Stability | Stable under recommended storage conditions in a dry, well-ventilated place. | [6] |
Spectral Data
| Parameter | Value |
| Canonical SMILES | C1=CC=[C-]C=C1.[Na+] |
| InChI Key | KSMWLICLECSXMI-UHFFFAOYSA-N |
Synthesis and Handling
The preparation of phenylsodium requires anhydrous and anaerobic conditions due to its high reactivity towards oxygen, water, and carbon dioxide.[7] Several methods for its synthesis have been developed, each with its own advantages and limitations.
Experimental Protocols for Synthesis
A common and straightforward method for the synthesis of phenylsodium involves the reaction of powdered sodium with bromobenzene in a hydrocarbon solvent.[1][8]
Reaction: C₆H₅Br + 2 Na → C₆H₅Na + NaBr[1]
Procedure:
-
Dry toluene (150 mL) and sodium (1.17 mol) are added to a flask equipped with a dropping funnel, a thermometer, and a high-speed stirrer.[8]
-
The mixture is heated to 105°C to melt the sodium, and the stirrer is brought to maximum speed (15,000-18,000 rpm) for 5-15 minutes to create a fine sodium dispersion.[8] The mixture is then cooled to room temperature.[8]
-
A solution of chlorobenzene (0.5 mol) in toluene (50 mL) is added dropwise to the sodium dispersion with gentle stirring.[8]
-
The reaction is exothermic and the temperature should be maintained between 25-30°C.
-
The resulting grey mixture contains phenylsodium and can be used directly for subsequent reactions.
A potential side reaction is the formation of diphenyl, which can lower the yield of phenylsodium.[1]
The original synthesis of phenylsodium involved the reaction of diphenylmercury with sodium metal.[1]
Reaction: (C₆H₅)₂Hg + 3 Na → 2 C₆H₅Na + NaHg[1]
Another transmetalation method, the Shorygin reaction, involves the treatment of an alkylsodium compound with benzene.[1]
Reaction: RNa + C₆H₆ → RH + C₆H₅Na[1]
A more contemporary approach involves the reaction of phenyllithium with sodium tert-butoxide.[1]
Reaction: C₆H₅Li + tBuONa → C₆H₅Na + tBuOLi[1]
Handling and Storage
Phenylsodium is highly pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[1][7] It should be stored in a cool, dry, and well-ventilated place.[6] Due to its instability, it is generally prepared and used immediately. However, complexes of phenylsodium, for instance with magnesium 2-ethoxyethoxide, have shown enhanced stability in benzene, retaining reactivity for up to a month.[1]
Reactivity and Applications
Phenylsodium is a powerful nucleophile and a strong base, making it a valuable reagent in organic synthesis. Its reactivity is similar to that of phenylmagnesium bromide, though it is generally considered to be more reactive.
Cross-Coupling Reactions
Phenylsodium readily participates in cross-coupling reactions with alkyl halides to form new carbon-carbon bonds. For example, it reacts with ethyl bromide to produce ethylbenzene.[1]
Reaction: C₆H₅Na + CH₃CH₂Br → C₆H₅CH₂CH₃ + NaBr[1]
It can also react with aryl halides, such as bromobenzene, to form diphenyl.[1]
Reaction: C₆H₅Na + C₆H₅Br → C₆H₅-C₆H₅ + NaBr[1]
The reaction with benzoyl chloride, after hydrolysis, yields triphenylcarbinol, with benzophenone as a proposed intermediate.[1]
Reaction: 2 C₆H₅Na + C₆H₅COCl → (C₆H₅)₃CONa + NaCl[1]
Metallation Reactions
As a strong base, phenylsodium can deprotonate a variety of acidic hydrocarbons. This metallation reaction is a key application of phenylsodium.[1]
General Reaction: C₆H₅Na + RH → C₆H₆ + RNa[1]
The success of the metallation can be confirmed by quenching the reaction with carbon dioxide, followed by acidification, to yield the corresponding carboxylic acid.[1]
Confirmation Reaction:
-
RNa + CO₂ → RCO₂Na[1]
-
RCO₂Na + H⁺ → RCOOH + Na⁺
Phenylsodium can be used to metallate toluene, producing benzylsodium, which is a useful nucleophile in its own right.[1]
Reaction: C₆H₅Na + C₆H₅CH₃ → C₆H₆ + C₆H₅CH₂Na[1]
Visualization of Processes
Synthesis of Phenylsodium via Metal-Halogen Exchange
Caption: Metal-Halogen Exchange Synthesis of Phenylsodium.
Phenylsodium in Cross-Coupling Reactions
Caption: Cross-Coupling Reactions of Phenylsodium.
Metallation Reaction Workflow
References
- 1. Phenylsodium - Wikipedia [en.wikipedia.org]
- 2. Phenylsodium|lookchem [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. PHENYLSODIUM [drugfuture.com]
- 5. Phenylsodium | C6H5Na | CID 11007827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phenyl-sodium|1623-99-0 - MOLBASE Encyclopedia [m.molbase.com]
- 7. ecommons.luc.edu [ecommons.luc.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
